LSD1 Inhibition Deficit vs. Active Pterocarpans
In a study isolating 9 compounds from Pueraria lobata, (+)-hydroxytuberosone (compound 7) was tested alongside structural analogs for LSD1 inhibitory activity. While compounds 1, 2, 4, and 5 showed potent inhibition with IC50 values between 1.73 and 4.99 μM, (+)-hydroxytuberosone did not exhibit LSD1 inhibitory activity under identical assay conditions [1].
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | Compound 1 (6-O-methyl-anhydrotuberosin): IC50 1.73-4.99 μM; Compound 2: IC50 1.73-4.99 μM; Compound 4: IC50 1.73-4.99 μM; Compound 5: IC50 1.73-4.99 μM |
| Quantified Difference | Not applicable (inactive vs. active) |
| Conditions | In vitro LSD1 inhibition assay; isolated compounds from Pueraria lobata roots |
Why This Matters
For researchers seeking LSD1-inactive pterocarpan controls or exploring structure-activity relationships beyond LSD1, (+)-hydroxytuberosone provides a well-characterized negative reference.
- [1] Tian MR, et al. LSD1 inhibitors from the roots of Pueraria lobata. J Asian Nat Prod Res. 2023;25(1):44-50. View Source
